5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBJIIKIYQYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82345-76-4 | |
| Record name | 5,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydroquinoline 3 Carboxylic Acid Analogues
Influence of Substitution Patterns on Biological Activity
The biological activity of tetrahydroquinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications can profoundly affect the compound's affinity for its target, as well as its pharmacokinetic properties.
The strategic placement of various functional groups on the tetrahydroquinoline ring system has been a key focus of SAR studies. Halogen atoms, for instance, can significantly modulate biological activity. Studies on related quinoline-carboxamide derivatives have shown that highly electronegative substituents such as fluoro, chloro, and iodo can enhance binding affinity for their biological targets. nih.gov In one series of tetrahydroquinoline analogs, a bromine atom at the 5-position was found to be important for the molecule's inhibitory activity. nih.gov
The position of substituents on aryl rings attached to the core scaffold can also be critical. In a study of 3-arylisoquinolinones, a closely related heterocyclic system, compounds with methoxy (B1213986) (-OCH3) or fluoro (-F) groups at the meta-position of the aryl ring showed a dramatic enhancement in antiproliferative activity compared to their para-substituted counterparts. nih.gov This highlights the stringent steric and electronic requirements of the target's binding pocket.
| Compound | Substituent | Position | IC50 (µM) |
|---|---|---|---|
| Compound 2 | -OCH3 | meta | 0.4 - 0.8 |
| Compound 3 | -OCH3 | para | > 50 |
| Compound 4 | -F | meta | 0.4 - 0.8 |
| Compound 5 | -F | para | > 50 |
The carboxylic acid group at the 3-position is a pivotal functional group. Its acidic nature allows it to act as a hydrogen bond donor and acceptor, often forming crucial ionic interactions with basic residues, such as arginine or lysine, in a target's active site. nih.gov However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic instability. nih.gov Consequently, its replacement with bioisosteres—substituents with similar physicochemical or topological properties—is a common strategy in medicinal chemistry to improve drug-like properties while retaining biological activity. cambridgemedchemconsulting.com
Common bioisosteres for the carboxylic acid moiety include tetrazoles, sulfonamides, and various five-membered heterocycles. drughunter.com The 5-substituted 1H-tetrazole is one of the most successful replacements, as it has a similar pKa to a carboxylic acid (pKa ~4.5–4.9) but offers greater lipophilicity. drughunter.com This substitution proved highly effective in the development of the angiotensin II antagonist, losartan. drughunter.com Sulfonamides are weaker acids (pKa ~9–10) but can offer improved metabolic stability and membrane permeability. drughunter.com Other heterocyclic bioisosteres, such as 5-oxo-1,2,4-oxadiazoles, have also been employed to enhance oral bioavailability. The use of a carbonitrile group, as seen in 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, represents another potential isosteric replacement, though it alters the acidic nature of the position. researchgate.net
| Bioisostere | Typical pKa | Key Characteristics |
|---|---|---|
| Carboxylic Acid | ~4-5 | Strong H-bond donor/acceptor, often ionized. |
| 5-Substituted 1H-Tetrazole | ~4.5-4.9 | Similar acidity to COOH, more lipophilic. |
| Sulfonamide | ~9-10 | Weaker acid, increased metabolic stability. |
| 5-oxo-1,2,4-oxadiazole | Slightly less acidic | Can improve oral bioavailability. |
Conformational Requirements for Optimal Bioactivity
The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For flexible scaffolds like tetrahydroquinoline, understanding the preferred conformation and the effects of restricting that conformation is key to designing high-affinity ligands.
Conformational restriction, or rigidification, is a powerful strategy to lock a flexible molecule into its bioactive conformation, thereby increasing affinity and selectivity while reducing the entropic penalty upon binding. nih.gov Research on tetrahydroisoquinoline-based inhibitors demonstrated that a structure-guided conformational restriction strategy led to a remarkable 223-fold improvement in binding affinity. nih.govfigshare.com This "cyclic rigidification" can result in more potent and drug-like inhibitors. nih.gov
However, the impact of rigidification is highly context-dependent. In a separate study on tetrahydroisoquinoline-based ligands, rigidifying a flexible n-butyl linker with an o-xylenyl motif was found to reduce affinity for the D3 receptor in some cases, suggesting that the added rigidity prevented the molecule from adopting the optimal binding pose. nih.govnih.gov This indicates that while conformational restriction can be highly beneficial, it must be carefully designed to match the topology of the target's binding site.
The introduction of a chiral center into the tetrahydroquinoline scaffold means that its enantiomers can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. mdpi.com
Studies involving chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have shown the importance of stereochemistry in the context of asymmetric catalysis, where these molecules act as chiral ligands. mdpi.comnih.govresearchgate.net Although the chirality in these examples is at the 8-position, the principle holds true for any chiral center within the scaffold. The differential interaction of each enantiomer with a target can lead to one being a potent agonist or inhibitor, while the other is significantly less active or may even have off-target effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of drugs based on the tetrahydroquinoline scaffold.
Exploration of Diverse Functional Groups and Linkers
In studies of quinoline (B57606) derivatives, functionalized spacers such as amides, hydrazides, and ureas have been used to connect the core to an ancillary aromatic ring. researchgate.net The nature of this linker can significantly impact activity. For example, studies on open-chain analogues of 5,6,7,8-tetrahydrofolic acid revealed that a four-atom linking chain was important for good activity. nih.gov Similarly, the rigidity of a linker can be tuned; replacing a flexible n-butyl chain with a more rigid o-xylenyl group altered both the affinity and selectivity of tetrahydroisoquinoline-based ligands. nih.govnih.gov This demonstrates that the linker is not merely a spacer but an integral part of the pharmacophore that can be optimized to achieve desired biological outcomes.
Medicinal Chemistry Applications and Biological Targeting of 5,6,7,8 Tetrahydroquinoline 3 Carboxylic Acid Scaffolds
The 5,6,7,8-Tetrahydroquinoline (B84679) Scaffold in Drug Discovery and Development
The 5,6,7,8-tetrahydroquinoline core is a significant structural motif in the realm of medicinal chemistry and drug discovery. This scaffold is a recurring feature in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. semanticscholar.orgnih.gov Its value lies in its versatile structure, which allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. mdpi.com The tetrahydroquinoline framework has been identified as a key component in compounds targeting a range of biological entities, including enzymes and receptors, making it a privileged scaffold in the development of new therapeutic agents. researchgate.netresearchgate.net
Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated notable potential in various therapeutic areas. For instance, they have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netnih.gov The partially saturated pyridine (B92270) ring of the tetrahydroquinoline system offers a three-dimensional geometry that can facilitate favorable interactions with the binding sites of biological targets. This structural feature, combined with the aromatic pyridine ring, provides a unique combination of rigidity and flexibility that is often sought after in drug design. The adaptability of the 5,6,7,8-tetrahydroquinoline scaffold continues to make it an attractive starting point for the development of novel and potent therapeutic agents. semanticscholar.org
Targeting Protein Kinases
Protein kinase CK2 is a constitutively active serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis. acs.org Its dysregulation has been linked to the development of cancer, viral infections, and inflammatory disorders, making it an attractive target for therapeutic intervention. acs.org A class of compounds that has shown promise as CK2 inhibitors are derivatives of 3-carboxy-4(1H)-quinolone. acs.org
Through receptor-based virtual screening, several 3-carboxy-4(1H)-quinolones have been identified as potent inhibitors of human protein kinase CK2. acs.org These compounds typically act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the enzyme and prevent the transfer of a phosphate (B84403) group to its substrates. acs.org Structure-activity relationship (SAR) studies have revealed that substitutions on the quinoline (B57606) ring can significantly impact the inhibitory activity. For example, the presence of halogen atoms at positions 5, 6, and 8 of the quinoline ring has been shown to enhance potency. acs.org
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | 0.06 | ATP competitive |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 | 0.28 | ATP competitive |
Further studies on a broader range of 3-quinoline carboxylic acid derivatives have identified additional potent inhibitors. nih.govtandfonline.com Modifications leading to tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives have yielded compounds with IC50 values in the submicromolar range. tandfonline.com These findings underscore the potential of the quinoline-3-carboxylic acid scaffold as a template for the design of selective and potent CK2 inhibitors. nih.govtandfonline.com
The REarrangement during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous and renal systems. nih.govresearchgate.net Aberrant RET signaling, resulting from mutations or fusions, is a key driver in the pathogenesis of various cancers, including medullary and papillary thyroid carcinomas. nih.govresearchgate.net Consequently, the development of RET kinase inhibitors has become a significant focus in precision oncology. nih.gov
While many RET inhibitors are multi-kinase inhibitors with activity against other kinases, the tetrahydroquinoline scaffold has been incorporated into the design of potent and selective RET inhibitors. nih.govresearchgate.net The unique structural features of the tetrahydroquinoline core can be exploited to achieve high affinity and selectivity for the RET kinase domain. The development of these targeted therapies has led to significant clinical benefits for patients with RET-altered cancers. nih.gov However, the emergence of resistance mutations necessitates the continued development of next-generation inhibitors, and the versatile nature of the tetrahydroquinoline scaffold may prove beneficial in this endeavor. nih.gov
Anticoagulant Research and Factor Xa Inhibition
The 5,6,7,8-tetrahydroquinoline scaffold has been a subject of interest in the development of novel anticoagulants, particularly as inhibitors of Factor Xa (FXa). drugs.comwikipedia.org FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin (B1330869) clot. nih.govmdpi.com Direct inhibition of FXa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. nih.govnih.gov
Research into tetrahydroquinoline and its bioisostere, tetrahydroisoquinoline, has yielded potent FXa inhibitors. nih.govnih.gov For instance, a study focused on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold led to the identification of promising FXa inhibitors. nih.gov Through a genetic algorithm-based docking and scoring approach, a candidate compound was identified and synthesized, showing an inhibitory constant (Kᵢ) of 28 μM. nih.gov Subsequent optimization of this initial hit resulted in the design of a potent dicarboxamide derivative with a Kᵢ of 135 nM. nih.gov This optimized compound demonstrated high selectivity for FXa over other coagulation enzymes. nih.gov
Further studies have explored hybrid molecules incorporating the tetrahydroquinoline moiety. Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, which contains a tetrahydroquinoline core, have been synthesized and evaluated for their in vitro anticoagulant activity. mdpi.com Some of these compounds were found to inhibit both Factor Xa and Factor XIa, with the best Factor Xa inhibitor showing an IC₅₀ value of 3.68 μM. mdpi.com The predictable anticoagulant effects of Factor Xa inhibitors often eliminate the need for routine monitoring, which is an advantage over traditional anticoagulants like warfarin. drugs.com
Table 1: Factor Xa Inhibition by Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives
| Compound Scaffold | Derivative | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Initial Candidate | 28 μM nih.gov | - | - |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Optimized Dicarboxamide | 135 nM nih.gov | - | >1852-fold over other coagulation enzymes nih.gov |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one | Hybrid Derivative | - | 3.68 μM mdpi.com | Also inhibits Factor XIa mdpi.com |
Antimicrobial and Anti-Infective Investigations
The tetrahydroquinoline scaffold has been investigated for its potential as a source of new antibacterial agents. Derivatives of this chemical structure have shown activity against a range of bacteria, including clinically significant pathogens like Staphylococcus aureus and Mycobacterium species.
Novel 2-(1H-indol-3-yl)tetrahydroquinolines have demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A structure-activity relationship (SAR) study of this series led to the development of compounds with minimum inhibitory concentrations (MICs) below 1.0 µg/mL against MRSA. nih.gov Another study on SF₅- and SCF₃-substituted tetrahydroquinoline compounds identified potent bactericidal agents against multidrug-resistant Gram-positive bacteria, including MRSA persister cells. nih.gov The most potent of these compounds, HSD1835, inhibited the growth of drug-resistant Gram-positive pathogens at concentrations ranging from 1 to 4 µg/mL and was found to act by disrupting bacterial membranes. nih.gov
In the context of mycobacterial infections, tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines, have been shown to inhibit the growth of Mycobacterium tuberculosis H₃₇Rv. nih.gov Some of these compounds affect the whole-cell phenotype of the bacterium by inhibiting the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall. nih.gov A series of 5,8-disubstituted tetrahydroisoquinolines were also found to be effective inhibitors of M. tuberculosis in culture. nih.govresearchgate.net
Table 2: Antibacterial Activity of Tetrahydroquinoline Derivatives
| Compound Series | Target Organism | Activity Metric | Value |
|---|---|---|---|
| 2-(1H-indol-3-yl)tetrahydroquinolines | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | < 1.0 µg/mL nih.gov |
| SF₅- and SCF₃-substituted tetrahydroquinolines (e.g., HSD1835) | Drug-resistant Gram-positive bacteria | MIC | 1-4 µg/mL nih.gov |
| 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | - | More active than oxolinic acid nih.gov |
| 8-Amino-7-substituted-1,4-dihydro-quinoline-3-carboxylic acid derivatives | Staphylococcus aureus | MIC | 0.39 µg/mL nih.gov |
| 8-Amino-7-substituted-1,4-dihydro-quinoline-3-carboxylic acid derivatives | Bacillus subtilis | MIC | 0.78 µg/mL nih.gov |
Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold have been designed and synthesized to explore their fungicidal effects. nih.gov A study focused on chalcone (B49325) derivatives containing this scaffold found that the introduction of a piperazine (B1678402) fragment resulted in good antifungal activity against eight plant pathogenic fungi in vitro. nih.gov One particular compound, H4, demonstrated high inhibitory activity against Phytophthora capsici, with a median effective concentration (EC₅₀) of 5.2 µg/mL. nih.gov This was significantly more potent than the commercial fungicides Azoxystrobin and Fluopyram. nih.gov The mechanism of action for this compound was suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov
In another study, a series of novel 1,2,3,4-tetrahydroquinoline derivatives containing a pyrimidine (B1678525) ether scaffold were synthesized and showed good antifungal activities against several fungi. acs.org Compound 4fh from this series displayed excellent in vitro activity against Valsa mali and Sclerotinia sclerotiorum with EC₅₀ values of 0.71 and 2.47 µg/mL, respectively. acs.org This compound was also found to be a more potent inhibitor of chitin (B13524) synthase than the known inhibitor polyoxin (B77205) D. acs.org
However, not all tetrahydroquinoline derivatives exhibit antifungal properties. A study on N-alkyl tetra- and perhydroquinoline derivatives found that while the perhydro analogues showed significant antifungal activity, the N-alkyl tetrahydroquinoline compounds did not show any antimycotic activity against the tested microorganisms. nih.gov
Table 3: Antifungal Activity of Tetrahydroquinoline Derivatives
| Compound Series | Target Fungus | Activity Metric | Value |
|---|---|---|---|
| Chalcone derivative with piperazine fragment (H4) | Phytophthora capsici | EC₅₀ | 5.2 µg/mL nih.gov |
| Tetrahydroquinoline with pyrimidine ether scaffold (4fh) | Valsa mali | EC₅₀ | 0.71 µg/mL acs.org |
| Tetrahydroquinoline with pyrimidine ether scaffold (4fh) | Sclerotinia sclerotiorum | EC₅₀ | 2.47 µg/mL acs.org |
| Spiro-tetrahydroquinoline derivative (Il) | Helminthosporium maydis | Inhibition Rate at 50 mg/L | 78.1% |
| Spiro-tetrahydroquinoline derivative (Il) | Colletotrichum lagenarium | Inhibition Rate at 50 mg/L | 77.8% |
The quinolone class of antibiotics is well-known for its inhibitory action on bacterial DNA gyrase, an essential enzyme for bacterial survival. patsnap.comyoutube.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. patsnap.com By inhibiting this enzyme, quinolones effectively halt bacterial DNA synthesis, leading to cell death. patsnap.commdpi.com
Research into novel quinoline derivatives continues to explore their potential as DNA gyrase inhibitors. nih.gov A study on new quinoline derivatives identified compounds with potent, broad-spectrum antimicrobial activity. nih.gov Subsequent in vitro investigation of a particularly active compound against the bacterial DNA gyrase target enzyme revealed significant inhibitory activity, with an IC₅₀ value of 3.39 μM. nih.gov Molecular docking studies have been employed to understand the binding affinity of these new ligands toward the active site of the DNA gyrase enzyme. nih.gov
While the primary antibacterial target for many quinolones is DNA gyrase, and for some, topoisomerase IV, the investigation into other potential targets is ongoing. youtube.com However, based on the available scientific literature, the primary focus of antimicrobial research involving the tetrahydroquinoline scaffold has been on the inhibition of DNA gyrase. There is currently a lack of specific research directly linking 5,6,7,8-tetrahydroquinoline-3-carboxylic acid or its close analogues to the inhibition of methionyl tRNA synthetase.
Research into Anti-Inflammatory Effects of Tetrahydroquinoline Analogues
The 5,6,7,8-tetrahydroquinoline scaffold has been a foundation for the synthesis of compounds with potential anti-inflammatory properties. nih.gov Modification of 8-benzylidene-5,6,7,8-tetrahydroquinolines, which initially showed antiulcer activity, led to the development of compounds with significant in vivo anti-inflammatory effects. nih.gov
One study explored various structural modifications, including the synthesis of alkenes derived from 5,6,7,8-tetrahydroquinolines substituted at the 8-position. nih.gov Another approach involved replacing the CH linkage of these 8-benzylidene-substituted compounds and expanding the cycloalkyl ring to a seven-membered ring, creating 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues. nih.gov Optimal anti-inflammatory activity was observed in both the rat carrageenan paw edema and rat developing adjuvant arthritis models with 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines. nih.gov
Further research into 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their derivatives has also demonstrated significant anti-inflammatory activity. researchgate.net In vivo evaluation of these compounds as prostaglandin (B15479496) inhibitors showed a notable reduction in edema. researchgate.net One particular derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, was identified as a promising anti-inflammatory lead compound through docking studies targeting the p38 mitogen-activated protein kinase (MAPK). researchgate.net
Additionally, hybrid molecules of 1,2,3,4-tetrahydroquinoline and ibuprofen (B1674241) have been synthesized and evaluated for their anti-inflammatory activity through in vitro inhibition of albumin denaturation. mdpi.com Studies on other quinoline derivatives have also shown appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. nih.govresearchgate.net
Anti-Proliferative and Anticancer Studies of Tetrahydroquinoline-Based Compounds
The tetrahydroquinoline scaffold is a key structural feature in numerous natural and synthetic compounds that exhibit a broad range of biological activities, including anticancer properties. benthamdirect.comeurekaselect.comnih.gov These compounds can exert their effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation and migration, and causing cell cycle arrest. benthamdirect.comeurekaselect.com
A series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their antiproliferative effects. nih.gov One lead compound from this series demonstrated potent inhibition of various cancer cell lines, with IC₅₀ values of 4.9 µM in H460 lung carcinoma cells, 2.0 µM in A-431 skin carcinoma cells, and 4.4 µM in HT-29 colon adenocarcinoma cells. nih.gov
In another study, novel tetrahydroquinolinone derivatives were synthesized and assessed for their ability to inhibit the growth of colorectal cancer (CRC) cells. researchgate.net The compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate exhibited in vitro antiproliferative activity at micromolar concentrations and was also found to suppress colony formation and migration of HCT-116 cells. researchgate.net
Furthermore, in silico studies have been used to design and filter tetrahydroquinoline-based ligands targeting the G Protein-coupled Estrogen Receptor (GPER), which is implicated in the growth and proliferation of breast cancer cells. nih.gov One of the synthesized compounds decreased cell proliferation with IC₅₀ values of 50 µM and 25 µM after 72 hours of treatment in MCF-7 and MDA-MB-231 breast cancer cell lines, respectively. nih.gov
Table 4: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound Series | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | H460 (Lung Carcinoma) | IC₅₀ | 4.9 ± 0.7 µM nih.gov |
| 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | A-431 (Skin Carcinoma) | IC₅₀ | 2.0 ± 0.9 µM nih.gov |
| 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | HT-29 (Colon Adenocarcinoma) | IC₅₀ | 4.4 ± 1.3 µM nih.gov |
| Tetrahydroquinoline derivative targeting GPER | MCF-7 (Breast Cancer) | IC₅₀ (72h) | 50 µM nih.gov |
| Tetrahydroquinoline derivative targeting GPER | MDA-MB-231 (Breast Cancer) | IC₅₀ (72h) | 25 µM nih.gov |
| Tetrahydroquinoline derivative SF8 | Hep-2C | IC₅₀ (72h) | 11.9 ± 1.04 µM mdpi.com |
In-depth Analysis of this compound in Medicinal Chemistry
While the broader scaffold of tetrahydroquinoline and its derivatives has been the subject of extensive research in medicinal chemistry, a thorough review of scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of This compound . The available research predominantly investigates various positional isomers and substituted analogs, making it challenging to delineate the precise medicinal chemistry applications and biological targets of this exact compound.
The current body of scientific evidence does not provide sufficient data to elaborate on the specific mechanisms of action of this compound as a microtubule targeting agent, its direct role in the induction of apoptosis and cell cycle arrest, its activity against various human cancer cell lines, its modulation of ion channels, or its antioxidant properties.
Investigations into the biological activities of related tetrahydroquinoline structures are prevalent. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing efficacy in inducing apoptosis and cell cycle arrest in cancer cells. Similarly, the antioxidant potential of the tetrahydroquinoline nucleus has been explored through the synthesis and testing of numerous analogs. However, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound.
Therefore, a comprehensive article on the medicinal chemistry applications and biological targeting of this compound, as per the requested detailed outline, cannot be generated at this time due to the lack of specific research focused on this particular molecule. Further experimental studies are required to elucidate the potential therapeutic properties of this compound.
Computational Chemistry and Molecular Modeling of 5,6,7,8 Tetrahydroquinoline 3 Carboxylic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. For derivatives of the tetrahydroquinoline scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed to predict their inhibitory activities against various biological targets. mdpi.com
In a study involving 40 tetrahydroquinoline derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, robust 3D-QSAR models were established. mdpi.com The dataset was divided into a training set to build the models and a test set to validate their predictive power. The statistical significance of these models is summarized in the table below.
| Model | q² | R² | R² pred |
| CoMFA | 0.778 | 0.975 | 0.709 |
| CoMSIA | 0.764 | 0.941 | 0.713 |
| Data from a study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.com q²: leave-one-out cross-validation coefficient; R²: non-cross-validated correlation coefficient; R² pred: predictive correlation coefficient for the external test set. |
The high values for the cross-validated coefficient (q² > 0.5) and the predictive correlation coefficient (R² pred > 0.6) indicate that both the CoMFA and CoMSIA models possess good internal stability and external predictive ability. mdpi.com
Contour maps generated from these models provide a visual representation of how different structural features influence biological activity. For instance, CoMSIA electrostatic contour maps might show that electronegative groups are favored in certain regions of the molecule, while electropositive groups are preferred elsewhere, guiding the design of new derivatives with enhanced potency. physchemres.org Similarly, hydrophobic contour maps can indicate areas where bulky, hydrophobic substituents would be beneficial for activity. physchemres.org These QSAR models serve as a powerful predictive tool in the rational design of novel and more potent inhibitors based on the 5,6,7,8-tetrahydroquinoline (B84679) framework. mdpi.com
Molecular Docking Simulations for Ligand-Target Binding Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is widely used to understand the binding modes of quinoline (B57606) and tetrahydroquinoline derivatives and to predict their binding affinities for various biological targets. researchgate.netnih.gov
Docking studies on derivatives of 5,6,7,8-tetrahydroquinoline have been performed against several important enzymes. For example, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, close analogs of the title compound, were docked into the catalytic site of p38 mitogen-activated protein kinase (MAPK) to identify potential anti-inflammatory agents. researchgate.net In other research, various quinoline derivatives have been docked against targets such as E. coli DNA Gyrase B and human topoisomerase IIα to evaluate their potential as antibacterial agents. nih.gov
The results of docking simulations typically include a binding energy score, which estimates the strength of the ligand-receptor interaction, and a detailed visualization of the binding pose. These visualizations reveal crucial intermolecular interactions, such as:
Hydrogen Bonds: Key interactions where hydrogen is shared between donor and acceptor atoms. For example, the carbonyl group of a quinoline-3-carboxylic acid derivative might act as a hydrogen bond acceptor with amino acid residues like adenine (B156593) or guanine (B1146940) in a DNA minor groove. nih.gov
Hydrophobic Interactions: Nonpolar interactions that are critical for the stability of the complex. nih.gov
π-π Stacking: Interactions between aromatic rings, which are common for planar systems like the quinoline core. mdpi.com
The table below summarizes representative findings from docking studies on related quinoline compounds against different protein targets.
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | -9.22 | Not specified |
| Fluoroquinoline derivative | E. coli DNA gyrase B | -6.1 to -7.2 | Not specified |
| Fluoroquinoline derivative | Human topoisomerase IIα | -6.8 to -7.4 | Not specified |
| This table presents data from various studies on quinoline derivatives to illustrate the application of molecular docking. nih.govnih.gov |
These simulations are instrumental in structure-based drug design, allowing for the rational modification of the 5,6,7,8-tetrahydroquinoline-3-carboxylic acid scaffold to optimize interactions with a specific target and improve biological activity. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For compounds like this compound, DFT calculations provide valuable information about molecular properties that govern their chemical behavior.
DFT is employed to calculate various molecular descriptors, including:
Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.
Vibrational Frequencies: Predicting infrared and Raman spectra, which can be compared with experimental data for structural confirmation. researchgate.net
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies to quantify the reactivity of the molecule.
These calculations can be performed in both the gas phase and in the presence of a solvent, using models like the Conductor-like Polarizable Continuum Model (C-PCM), to simulate more biologically relevant conditions. nih.gov By analyzing the distribution of electron density and the locations of molecular orbitals, researchers can identify the most likely sites for electrophilic or nucleophilic attack, providing insights into potential metabolic pathways or reaction mechanisms. DFT studies on related heterocyclic systems like isoquinoline (B145761) have successfully correlated calculated properties with experimental observations, demonstrating the reliability of this approach. researchgate.net
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For ligand-protein complexes involving this compound derivatives, MD simulations provide critical insights into the stability of the binding pose predicted by molecular docking and the dynamic behavior of the complex. mdpi.com
An MD simulation begins with the docked complex and calculates the trajectories of atoms by solving Newton's equations of motion. A typical simulation, often run for nanoseconds, can reveal:
Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding or function. mdpi.com
Interaction Persistence: MD simulations allow for the analysis of the stability of key interactions, such as hydrogen bonds, over the course of the simulation. This helps to distinguish transient interactions from stable, crucial ones. mdpi.comresearchgate.net
Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.comresearchgate.net
Studies on quinoline-3-carboxamide (B1254982) and tetrahydroisoquinoline derivatives have shown that MD simulations are essential for validating docking results and understanding the dynamic nature of ligand-receptor interactions. mdpi.comnih.gov For example, a ligand may show a good docking score but prove unstable during an MD simulation, indicating it is likely not a strong binder. Conversely, a stable complex in an MD simulation provides strong evidence for a viable drug candidate. mdpi.comresearchgate.net
Molecular Modeling for Conformational Analysis and Binding Mode Elucidation
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains both a flexible saturated ring and a rotatable carboxylic acid group, understanding its preferred conformations is crucial for elucidating its binding mode to a biological target.
The tetrahydropyridine (B1245486) portion of the molecule can adopt various conformations, such as half-chair or boat forms. Studies on the analogous tetrahydropyrazine (B3061110) ring in tetrahydrofolate have shown that it exists as a mixture of two rapidly equilibrating half-chair conformations. nih.gov The specific conformation adopted upon binding can significantly impact the orientation of substituents and their ability to interact with a receptor.
Furthermore, the carboxylic acid group itself has conformational preferences. The syn conformation is generally favored in the gas phase, but the energy difference between the syn and anti conformations is significantly reduced in an aqueous solvent, making the anti conformation more accessible and potentially relevant for binding. nih.gov
For N-substituted analogs, such as N-acyl derivatives of the closely related tetrahydroisoquinoline-3-carboxylic acid, restricted rotation around the amide bond can lead to the existence of distinct, stable rotational isomers (rotamers). researchgate.net These rotamers can interconvert slowly and may exhibit different binding affinities for a target protein. This phenomenon is highly significant for structure-based drug design, which often considers only a single, low-energy conformation of a ligand. researchgate.net Molecular modeling techniques, including NMR studies and quantum mechanics calculations, are essential for identifying the relevant low-energy conformations that should be considered in docking and other computational studies to accurately predict the binding mode. nih.govresearchgate.net
Future Directions and Research Perspectives for 5,6,7,8 Tetrahydroquinoline 3 Carboxylic Acid
Advancements in Green and Sustainable Synthetic Methodologies
The synthesis of 5,6,7,8-tetrahydroquinoline (B84679) scaffolds is increasingly benefiting from the principles of green chemistry, aiming to reduce environmental impact, improve efficiency, and lower costs. Research is actively pursuing methodologies that minimize waste and avoid hazardous materials.
One significant advancement is the development of one-pot, multicomponent reactions. For instance, a green and efficient method for synthesizing 5,6,7,8-tetrahydroquinoline-3-carbonitrile (B2411910) derivatives utilizes a recyclable bleaching earth clay catalyst in polyethylene (B3416737) glycol (PEG-400), a more environmentally benign solvent. nih.gov This approach boasts high product yields, shorter reaction times, and catalyst recyclability. nih.gov Similarly, "one-pot" procedures for the core 5,6,7,8-tetrahydroquinoline structure have been developed using specialized palladium catalysts. These methods allow for a continuous process of hydrogenation and isomerization, which significantly lowers reaction temperatures, reduces energy consumption, and avoids the material loss associated with intermediate workup steps. researchgate.net
Modern organic synthesis techniques are also being applied to the tetrahydroquinoline framework. Advanced strategies such as gold-catalyzed intramolecular hydroarylation, visible-light-induced cyclizations, and the inverse-electron-demand aza-Diels–Alder reaction represent the cutting edge of efficient and selective synthesis for creating functionalized tetrahydroquinolines. acs.orgmdpi.com These methods provide novel pathways to access complex derivatives under mild conditions.
Table 1: Comparison of Synthetic Methodologies for Tetrahydroquinoline Scaffolds
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Clay-Catalyzed MCR | One-pot, three-component reaction using bleaching earth clay. | Green solvent (PEG-400), catalyst recyclability, high yields. | nih.gov |
| "One-Pot" Hydrogenation | Uses a selective palladium catalyst for continuous hydrogenation and isomerization. | Avoids intermediate processing, reduces energy consumption and waste. | researchgate.net |
| Gold-Catalyzed Cyclization | Employs a gold catalyst for intramolecular hydroarylation. | High efficiency, excellent regioselectivity, mild reaction conditions. | acs.org |
| Aza-Diels-Alder Reaction | Inverse-electron-demand cycloaddition to form the heterocyclic ring. | Diastereoselective, provides access to complex indole-substituted derivatives. | mdpi.com |
Rational Design and Optimization of Novel Ligands with Enhanced Selectivity
The 5,6,7,8-tetrahydroquinoline scaffold serves as a valuable template for the rational design of new therapeutic agents. By systematically modifying its structure, researchers can optimize ligands for specific biological targets, enhancing their potency and selectivity.
Computational modeling is a cornerstone of this modern design process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, have been successfully used to design novel tetrahydroquinoline derivatives as potent inhibitors of lysine-specific demethylase 1 (LSD1), an important anticancer target. nih.gov By generating contour maps that visualize how different structural features affect biological activity, researchers can strategically place substituents, such as amino and hydrophobic groups, to maximize binding affinity and inhibitory potential. nih.gov
Another key design strategy is conformational restriction. By incorporating the tetrahydroquinoline ring into a larger molecular structure, chemists can limit the rotational freedom of the molecule. This approach was used in the design of novel microtubule targeting agents, where the tetrahydroquinoline moiety served to create a more rigid analogue of a known lead compound. mdpi.com While this particular modification led to a decrease in potency, it exemplifies a valid strategy for fine-tuning ligand-receptor interactions and improving selectivity by locking the molecule into a bioactive conformation. mdpi.com The design of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors also highlights this rational approach, where structural features of known inhibitors inspired the incorporation of specific chemical groups to enhance interactions within the mTOR active site. acs.org
Table 2: Strategies in Rational Ligand Design of Tetrahydroquinoline Derivatives
| Design Strategy | Target | Example Modification | Outcome | Reference(s) |
|---|---|---|---|---|
| 3D-QSAR Modeling | Lysine-specific demethylase 1 (LSD1) | Guided introduction of amino and hydrophobic groups. | Design of novel derivatives with predicted higher activity. | nih.gov |
| Conformational Restriction | Tubulin/Microtubules | Incorporation of the THQ ring into a larger thienopyrimidine scaffold. | Created a more rigid analogue to probe binding requirements. | mdpi.com |
| Pharmacophore-Inspired Design | mTOR | Addition of morpholine (B109124) and trifluoromethyl-substituted aromatic rings. | Enhanced binding interactions and stability in the mTOR active site. | acs.org |
Elucidation of Undiscovered Biological Targets and Mechanisms of Action
While the 5,6,7,8-tetrahydroquinoline scaffold is present in numerous biologically active compounds, research continues to uncover new targets and elucidate the precise mechanisms by which these molecules exert their effects.
The parent compound, 5,6,7,8-tetrahydroquinoline-3-carboxylic acid , has been shown to possess bacteriostatic activity, particularly against Staphylococcus aureus and the Mycobacterium tuberculosis complex. Its proposed mechanism of action involves binding to hydroxyl groups on the bacterial cell membrane, which in turn inhibits enzymes essential for protein synthesis. researchgate.net
Derivatives of the core structure have demonstrated a wide array of biological activities, with a significant focus on anticancer applications. These compounds exhibit cytotoxic effects against a panel of human cancer cell lines, including colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). nih.govresearchgate.net The mechanisms behind this cytotoxicity are multifaceted:
Induction of Oxidative Stress: Certain derivatives trigger apoptosis in cancer cells by increasing the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net This leads to elevated mitochondrial ROS, disruption of the mitochondrial membrane potential, and subsequent activation of apoptotic pathways. researchgate.netnih.gov
Cell Cycle Arrest: Some compounds have been shown to cause an arrest in the G1/S phase of the cell cycle, thereby inhibiting cancer cell proliferation. nih.gov
Inhibition of Key Enzymes: The tetrahydroquinoline scaffold has been successfully used to design inhibitors for specific cancer-related enzymes. These include lysine-specific demethylase 1 (LSD1) and the mammalian target of rapamycin (B549165) (mTOR). nih.govacs.org
Microtubule Disruption: By binding to tubulin, certain derivatives can inhibit its polymerization into microtubules, a mechanism similar to that of established chemotherapy agents. mdpi.com
Beyond cancer and bacteriology, derivatives have been identified as having anti-inflammatory properties and acting as inhibitors of leukotriene synthesis and lipoxygenase. nih.gov There is also evidence suggesting potential interactions with metabotropic glutamate (B1630785) receptors (mGluRs), which could have implications for neurological disorders. nih.gov
Table 3: Identified Biological Targets and Mechanisms of 5,6,7,8-Tetrahydroquinoline Derivatives
| Derivative Class | Biological Target/Process | Mechanism of Action | Cell/Organism Type | Reference(s) |
|---|---|---|---|---|
| 5,6,7,8-THQ-3-carboxylic acid | Bacterial Protein Synthesis | Binds to cell membrane hydroxyl groups, inhibiting essential enzymes. | S. aureus, M. tuberculosis | researchgate.net |
| 8-Substituted 2-Methyl-THQ | Apoptosis, Cell Cycle | Induces mitochondrial membrane depolarization and ROS production; causes G1/S arrest. | Human Ovarian Carcinoma (A2780) | nih.gov |
| 2-Oxo-4-phenyl-THQ Carbamate | Apoptosis, Oxidative Stress | Induces generation of ROS. | Human Colon Cancer (HCT-116) | nih.gov |
| THQ-based Thienopyrimidines | Microtubules | Inhibits tubulin assembly. | N/A (Biochemical Assay) | mdpi.com |
| Various THQ Derivatives | LSD1 Enzyme | Reversible inhibition of lysine-specific demethylase 1. | N/A (Biochemical Assay) | nih.gov |
| Morpholine-Substituted THQ | mTOR Kinase | Binds to the mTOR active site, inducing apoptosis. | Lung Cancer (A549) | acs.org |
Applications in Chemical Biology as Molecular Probes and Tools
The versatility of the 5,6,7,8-tetrahydroquinoline scaffold extends beyond direct therapeutic applications into the realm of chemical biology, where it can be used to create tools for studying complex biological systems. The development of chemical "toolboxes" based on this structure provides a platform for discovering new bioactive agents and probing biological pathways.
One such approach involves synthesizing libraries of diverse macrocyclic compounds built upon an enantioenriched tetrahydroquinoline scaffold. nih.gov By screening this chemical toolbox in a zebrafish assay, researchers were able to identify novel small molecules that act as antiangiogenesis agents, demonstrating the utility of the scaffold in discovering compounds with specific biological functions. nih.gov
However, when employing tetrahydroquinolines as chemical probes or screening hits, it is crucial to exercise caution. Certain fused tricyclic tetrahydroquinoline derivatives have been identified as potential pan-assay interference compounds (PAINS). These compounds can be unstable in solution under standard laboratory conditions and may produce reactive byproducts that interfere with a wide range of high-throughput screening assays, leading to false-positive results. researchgate.net This highlights the need for careful validation of any hits containing this chemotype to ensure that the observed activity is due to the intact parent compound and not an artifact.
While the broader tetrahydroquinoline framework is being used to build libraries for chemical biology research, the specific application of this compound as a molecular probe for bioimaging or as a targeted research tool is not yet widely reported. Future work could involve functionalizing the carboxylic acid group with fluorophores or affinity tags to develop such probes, leveraging its known biological interactions to visualize or isolate specific targets in cells and tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
